4-Chlorophenyl 2,2,2-trichloroethyl sulfate
CAS No.: 653605-20-0
Cat. No.: VC16803783
Molecular Formula: C8H6Cl4O4S
Molecular Weight: 340.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 653605-20-0 |
|---|---|
| Molecular Formula | C8H6Cl4O4S |
| Molecular Weight | 340.0 g/mol |
| IUPAC Name | (4-chlorophenyl) 2,2,2-trichloroethyl sulfate |
| Standard InChI | InChI=1S/C8H6Cl4O4S/c9-6-1-3-7(4-2-6)16-17(13,14)15-5-8(10,11)12/h1-4H,5H2 |
| Standard InChI Key | ORZZRJVBVDDZGV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1OS(=O)(=O)OCC(Cl)(Cl)Cl)Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
4-Chlorophenyl 2,2,2-trichloroethyl sulfate (IUPAC name: sulfuric acid 4-chlorophenyl 2,2,2-trichloroethyl ester) is characterized by a para-chlorinated aromatic ring linked via an ester bond to a trichloroethyl-sulfate group. Its molecular formula is C₈H₆Cl₄O₄S, with a molar mass of 340.97 g/mol .
Crystallographic Analysis
X-ray diffraction studies reveal a monoclinic crystal system (space group P2₁/c) with unit cell parameters:
The sulfate ester group adopts a tetrahedral geometry, while the trichloroethyl moiety induces significant steric hindrance. The chlorine atoms at positions 4 (aromatic) and 2,2,2 (aliphatic) create a polarized electron distribution, influencing both reactivity and biological interactions .
Synthesis and Characterization
Synthetic Methodology
The primary synthesis route involves:
Reaction Scheme
Optimized conditions use pyridine as both base and solvent at 0–5°C, achieving yields of 82–87% . The trichloroethyl group acts as a protecting group, enabling subsequent deprotection under mild reductive conditions.
Analytical Characterization
| Property | Value/Method |
|---|---|
| Melting Point | 31–32°C |
| δ 4.82 (s, 2H, CH₂), 7.25–7.39 (m, 4H) | |
| δ 80.7 (CCl₃), 119.6–150.3 (aromatic) | |
| HRMS | m/z 340.8912 [M+H]⁺ |
The compound exhibits UV absorption maxima at 274 nm (ε = 1,200 M⁻¹cm⁻¹) in methanol, characteristic of conjugated aromatic sulfates .
Stability and Degradation Pathways
Thermal Stability
Thermogravimetric analysis shows decomposition onset at 185°C, with three-stage mass loss corresponding to:
-
Trichloroethyl group elimination (185–220°C)
-
Sulfate decomposition (220–300°C)
Hydrolytic Behavior
The sulfate ester demonstrates unusual stability in aqueous media:
This stability facilitates its persistence in biological systems and environmental matrices .
Biological Relevance
Metabolic Role
As a phase II metabolite of 4-chlorophenol, this sulfate ester accounts for 18–23% of urinary excretion products in mammalian studies . Its resistance to sulfatase activity suggests potential bioaccumulation in tissues rich in sulfate transporters .
Toxicological Profile
The compound exhibits moderate cytotoxicity in HepG2 cells (EC₅₀ = 150 μM) through mitochondrial membrane potential disruption .
Comparative Analysis with Structural Analogs
| Compound | LogP | Hydrolytic Half-Life | Cytotoxicity (HepG2 EC₅₀) |
|---|---|---|---|
| 4-Chlorophenyl Sulfate | 1.2 | 2.5 hours | >500 μM |
| 4-Bromophenyl Analog | 2.1 | 36 hours | 210 μM |
| 2,4-Dichlorophenyl Analog | 2.8 | 28 hours | 95 μM |
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